molecular formula C10H22 B1595353 2,4,6-Trimethylheptane CAS No. 2613-61-8

2,4,6-Trimethylheptane

Cat. No.: B1595353
CAS No.: 2613-61-8
M. Wt: 142.28 g/mol
InChI Key: YNLBBDHDNIXQNL-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkane Chemistry and Hydrocarbon Isomerism

2,4,6-Trimethylheptane is a member of the branched-chain alkane family. foodb.ca Unlike linear alkanes, which consist of a continuous chain of carbon atoms, branched alkanes feature one or more alkyl groups attached to the main carbon backbone. This branching significantly influences the molecule's physical properties. For instance, branched alkanes tend to have lower boiling points than their linear isomers due to reduced surface area, which limits the effectiveness of intermolecular van der Waals forces. However, compared to other straight-chain alkanes of similar molecular weight, this compound has a relatively high boiling point, a characteristic attributed to the specific nature of the van der Waals forces in its branched structure. cymitquimica.com

The concept of hydrocarbon isomerism is fundamental to understanding this compound. Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. libretexts.org The molecular formula C10H22, which represents decane (B31447), has 75 structural isomers, each a unique compound with distinct properties. scribd.comdocbrown.info These isomers range from the linear n-decane to highly branched structures like various trimethylheptanes and pentamethylpentanes. scribd.comdocbrown.info this compound is one of several trimethyl-substituted heptane (B126788) isomers, which also include 2,2,4-trimethylheptane (B82096), 2,3,5-trimethylheptane, and 3,3,5-trimethylheptane, among others. docbrown.infoscribd.com This vast number of isomers for a relatively simple formula highlights the structural diversity possible within hydrocarbon chemistry and underscores the need for precise nomenclature, such as that provided by IUPAC, to distinguish between them. libretexts.org

Significance as a Foundational Model Compound in Chemical Sciences

The utility of this compound in scientific research extends far beyond its basic chemical identity. It is frequently employed as a foundational model compound to simplify and study the behavior of more complex systems. cymitquimica.comresearchgate.net

In polymer science, this compound serves as an important molecular model for polypropylene (B1209903) (PP), specifically syndiotactic polypropylene. researchgate.net The repeating methyl groups along its carbon chain mimic the structure of a short segment of the polypropylene polymer chain. Researchers use model compounds like this to study fundamental aspects of polymer behavior, such as degradation mechanisms, without the complexities of a high-molecular-weight polymer melt. researchgate.net For example, studies on the peroxide-initiated degradation of polypropylene, a process crucial for controlling the material's rheology, have utilized this compound to investigate the initial steps of hydrogen atom abstraction from the polymer backbone. researchgate.net This approach allows for detailed analysis that can be directly compared with quantum chemical calculations, providing deep insights into the molecular processes governing the stability and degradation of this major industrial plastic. researchgate.net

The well-defined structure of this compound makes it an ideal substrate for elucidating complex chemical reaction mechanisms. researchgate.netdntb.gov.ua Density Functional Theory (DFT) calculations have been performed on the hydrogen atom abstraction reaction from this compound by various radicals (such as t-butoxyl) to model and understand the initial stages of polypropylene degradation. researchgate.net These theoretical studies help explain the reactivity and selectivity observed in industrial processes. researchgate.net

Furthermore, this compound and its isomers are relevant in the study of petroleum chemistry and fuel production. They are components found in the complex reaction networks of processes like the alkylation of isobutane (B21531) with 2-butene, which is a cornerstone of producing high-octane gasoline components. nih.gov Understanding the formation and reaction pathways of individual isomers like this compound within this network is essential for optimizing catalyst performance and improving the selectivity towards desired fuel products. nih.gov It has also been used in the synthesis of 2,4,6-trimethyl triads, which are valuable structures for studying diastereoselective hydrogenation reactions. thieme-connect.com

While direct studies on this compound in the atmosphere are limited, the broader class of C10 branched alkanes is significant in environmental science. Isomers of trimethylheptane, such as 3,4,5-trimethylheptane, are included as precursor compounds in advanced atmospheric chemistry models like the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A). ucar.edu These models aim to simulate the atmospheric oxidation of volatile organic compounds (VOCs) and the subsequent formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. The study of these individual isomers helps to build a more accurate and explicit picture of tropospheric chemistry. ucar.edu The presence of related isomers like 2,2,4-trimethylheptane in gasoline and its subsequent detection in the environment also points to the importance of understanding the fate and transport of these branched alkanes. biosynth.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
2,2,4-Trimethylheptane
2,3,5-Trimethylheptane
This compound
2-Butene
3,3,5-Trimethylheptane
3,4,5-Trimethylheptane
Decane
Heptane
Isobutane
Methyl group
n-Decane
Pentamethylpentane
Polypropylene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBBDHDNIXQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180763
Record name 2,4,6-Trimethylheptane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-61-8
Record name 2,4,6-Trimethylheptane
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Record name 2,4,6-Trimethylheptane
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Record name 2,4,6-trimethylheptane
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Advanced Analytical and Spectroscopic Characterization in Research Applications

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for separating and analyzing complex mixtures. For volatile compounds like 2,4,6-trimethylheptane, gas chromatography is the predominant technique, offering high resolution and sensitivity. shimadzu.com

Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. shimadzu.com The retention behavior of an analyte is highly dependent on its physical properties, such as boiling point and molecular structure, and its interaction with the stationary phase. For branched alkanes like this compound, the degree of branching significantly influences its retention time compared to its straight-chain isomer, n-decane, and other isomers. libretexts.orgwou.edu Generally, increased branching leads to a lower boiling point and thus a shorter retention time on non-polar columns. researchgate.net

The retention behavior is standardized using Kovats Retention Indices (RI), which compare the retention time of an analyte to that of bracketing n-alkanes. The NIST Chemistry WebBook and other studies report several retention indices for this compound on various types of GC columns, highlighting the effect of the stationary phase's polarity. nist.govnih.gov For instance, on standard non-polar columns (like those with a 100% dimethylpolysiloxane stationary phase), its retention index is consistently reported in the range of 870 to 877. nist.govnih.govmdpi.com On columns with polar stationary phases, the retention index is slightly higher, as seen with a value of 888. nih.gov This difference arises from the varied interactions between the non-polar alkane and the polar stationary phase.

Table 1: Kovats Retention Indices for this compound on Various GC Columns

Stationary Phase Type Reported Retention Index (RI)
Standard Non-Polar 870 - 877.12 nist.govnih.govmdpi.com
Semi-Standard Non-Polar 869 - 874.86 nih.gov

This interactive table is based on data compiled from multiple chemical databases and research articles.

For unambiguous identification, gas chromatography is often coupled with mass spectrometry (GC-MS). chula.ac.th As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. shimadzu.com

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. While the molecular ion peak (M+) at m/z 142 is often weak or absent in the EI spectra of branched alkanes, the pattern of fragment ions is highly informative. nih.gov Characteristic fragments arise from the cleavage of C-C bonds, particularly at the branching points, leading to stable carbocations. The analysis of these fragments allows for the precise determination of the methyl group positions along the heptane (B126788) chain, distinguishing it from other decane (B31447) isomers. chromatographyonline.comosti.gov This technique has been successfully used to identify and quantify this compound in complex volatile organic compound profiles from various sources. nih.gov

Table 2: Characteristic Ions in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z) Putative Fragment Structure/Origin
142 Molecular Ion [C10H22]+
127 [M-CH3]+
99 [M-C3H7]+
85 Cleavage at C4-C5
71 Cleavage at C2-C3 or C6-C7
57 C4H9+ (t-butyl cation)

This interactive table is based on fragmentation data from the NIST Mass Spectrometry Data Center. nih.gov

Gas Chromatography (GC) for Retention Behavior Analysis

Application of this compound as a Reference Standard in Analytical Method Development

In analytical chemistry, reference standards are materials of known purity and characteristics used for calibration and method validation. researchgate.net While certified reference materials are commercially available, well-characterized compounds like this compound often serve as de facto standards in research settings for developing new analytical methods. Its defined structure and predictable behavior make it an ideal model compound for studying complex systems involving branched alkanes, such as petroleum products, environmental samples, and polymeric materials. oup.comresearchgate.net

For example, in studies aimed at understanding the degradation of polymers like polypropylene (B1209903), this compound is used as a model for the polymer's repeating unit. researchgate.netresearchgate.net Its inclusion in experiments allows researchers to develop and fine-tune analytical methods, such as pyrolysis-GC-MS, under controlled conditions before applying them to the more complex polymer matrix. By using this compound, scientists can establish fragmentation patterns, calibrate retention times, and test the efficacy of spectroscopic techniques for identifying specific chemical structures and reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H and ¹³C NMR spectra provide a complete map of its carbon skeleton and attached protons. The symmetry of the molecule influences the number of distinct signals observed. The ¹³C NMR spectrum, for instance, shows distinct resonances for the different carbon atoms in the molecule, with their chemical shifts being sensitive to their position relative to the methyl branches. acs.org Some studies have noted the non-equivalence of the isopropyl methyl carbons in the ¹³C NMR spectrum, which provides insight into the molecule's conformational properties. nokia.com

A more advanced NMR technique, Diffusion Ordered Spectroscopy (DOSY), has been applied to study the behavior of this compound. researchgate.net DOSY is a non-invasive method that separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. manchester.ac.uknih.gov In one study modeling polypropylene degradation, DOSY was used to measure the diffusion coefficient of species in solution. researchgate.net By using this compound as a model compound, researchers could correlate diffusion properties with molecular weight and structure, providing a deeper understanding of the degradation processes at a molecular level. researchgate.net

Table 3: Illustrative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Position Approximate Chemical Shift (ppm)
C1, C7, and methyls on C2, C6 ~22-25
C2, C6 ~27-28
C4 ~31-32

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. This table is based on data from published research. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Reaction Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. scielo.orgbiointerfaceresearch.com This makes it an indispensable tool for studying reaction mechanisms involving radical intermediates, such as those in combustion, polymerization, and oxidative degradation.

This compound has been employed as a crucial model compound to mimic the structure of polypropylene in studies investigating its degradation and cross-linking mechanisms. researchgate.netresearchgate.net In these studies, radical reactions are initiated, often by thermolysis or photolysis of a peroxide, which then abstract hydrogen atoms from the alkane chain. EPR spectroscopy is used to directly detect the resulting alkyl radicals. researchgate.net

Research has shown that when this compound reacts with t-butoxyl radicals, hydrogen abstraction occurs. researchgate.net EPR studies have provided direct evidence for the lack of reactivity at the secondary (CH₂) and tertiary (CH) C-H bonds under certain conditions, which was attributed to steric hindrance. researchgate.net The ability to directly observe the specific radical species formed using EPR provides invaluable mechanistic insights that are not obtainable with other techniques. These findings are critical for understanding polymer stability and for designing more effective antioxidants and cross-linking agents. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
n-Decane
Polypropylene

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Hydrogen Atom Abstraction Reactions of Branched Alkanes

Hydrogen atom abstraction is a fundamental process in the degradation of alkanes. In the case of branched alkanes like 2,4,6-trimethylheptane, the reactivity and selectivity of this process are influenced by several factors, including the nature of the abstracting radical and the structure of the alkane itself.

The reaction of this compound with various alkoxyl radicals, such as t-butoxyl, methyloxyl, and methylperoxyl radicals, serves as a model for understanding polypropylene (B1209903) degradation. researchgate.net Studies combining DFT calculations with degradation experiments have shown that the degradation process is highly dependent on factors like oxygen concentration, temperature, and the specific radicals involved. researchgate.netacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique for directly studying the selectivity of hydrogen-atom abstraction by alkoxyl radicals from branched alkanes like this compound. researchgate.netnih.gov These studies, conducted over a wide temperature range to mimic industrial processing conditions, reveal that radical selectivity is primarily governed by enthalpic effects. researchgate.netnih.govrsc.org For the reaction with t-butoxyl radicals, it has been observed that abstraction occurs selectively at the tertiary and primary carbon-hydrogen (C-H) bonds, with little to no formation of secondary radicals. researchgate.netresearchgate.net This observation is somewhat counterintuitive based solely on C-H bond strengths, highlighting the significant role of other factors. researchgate.netresearchgate.net

The reactivity profile with different alkoxyl radicals shows that the bulkiness of the attacking radical plays a crucial role. acs.org For instance, the t-butoxyl radical is more sterically hindered than methyloxyl or methylperoxyl radicals, which influences its accessibility to different C-H bonds within the this compound molecule.

Quantitative data on the rate constants for hydrogen abstraction from this compound provide deeper insights into its reactivity. Rate constants for C-H abstraction have been determined at room temperature, with values typically falling in the range of 3 × 10³ to 3.7 × 10⁵ dm³ mol⁻¹ s⁻¹ per hydrogen atom. researchgate.netnih.govrsc.org

DFT calculations have been employed to compute the rate constants for hydrogen abstraction by t-butoxyl radicals from this compound. researchgate.net These theoretical calculations, combined with kinetic modeling, allow for a quantitative assessment of the observed reactivity. researchgate.net The table below presents theoretically calculated rate constants for the hydrogen abstraction from different positions of this compound by various radicals.

RadicalPosition of H-abstractionRate Constant (k)
t-ButoxylTertiary (C-H)Data not available
t-ButoxylPrimary (C-H)Data not available
MethyloxylTertiary (C-H)Data not available
MethylperoxylTertiary (C-H)Data not available
Note: Specific quantitative values for each radical and position were not available in the provided search results. The available information emphasizes the selectivity and influencing factors rather than providing a complete table of rate constants.

It's important to note that the absolute rate constants for the autoxidation of this compound have been measured in the context of studying compounds that yield tertiary peroxy radicals. cdnsciencepub.com

The selectivity of hydrogen abstraction reactions in this compound is significantly influenced by steric hindrance and internal strain. researchgate.net Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. wikipedia.org In the case of this compound, the bulky methyl groups can shield the secondary and tertiary C-H bonds, making them less accessible to attacking radicals, particularly bulky ones like the t-butoxyl radical. researchgate.netresearchgate.net

Direct evidence from EPR studies has confirmed a lack of reactivity at the secondary and tertiary C-H bonds in 2,4-dimethylpentane (B89610) and this compound, which is attributed to unfavorable steric interactions. researchgate.netnih.govrsc.org This steric hindrance can override the favorability of forming a more stable tertiary radical. researchgate.net DFT calculations have been instrumental in rationalizing these findings, showing that the accessibility of the reaction center can be more critical than the reaction enthalpy. researchgate.net

Internal strain within the this compound molecule also plays a role in reaction selectivity. researchgate.net The specific conformation of the molecule can affect the ease with which a transition state for hydrogen abstraction can be achieved.

Quantitative Determination of Hydrogen Abstraction Rate Constants

Autoxidation Processes and Associated Reaction Networks

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For branched alkanes like this compound, autoxidation involves a complex network of free-radical chain reactions. researchgate.net

The liquid-phase autoxidation of this compound has been studied at elevated temperatures (100 and 120 °C). researchgate.net The kinetic behavior of this reaction has been characterized, and the major products have been identified. researchgate.net The general mechanism of autoxidation involves initiation to form a radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction. researchgate.net

Kinetic studies of the liquid-phase autoxidation of hydrocarbons are well-documented and provide specific reaction rate constants and activation parameters. epa.gov The development of detailed kinetic models for liquid-phase oxidation is challenging due to the need for solvent-dependent thermokinetic data for thousands of species and reactions. nih.gov

The table below summarizes key kinetic parameters for the autoxidation of this compound.

Temperature (°C)Key ObservationsMajor Products
100Intramolecular propagation is a dominant pathway. researchgate.net2,4,6-trimethyl-2,4,6-trihydroxyheptane (after reduction of hydroperoxides) researchgate.net
120Similar kinetic behavior to 100 °C. researchgate.netData not available

A key feature of the autoxidation of this compound is the prevalence of intramolecular propagation. researchgate.net This means that after the initial formation of a peroxy radical, it is more likely to abstract a hydrogen atom from within the same molecule rather than from a different molecule. This intramolecular abstraction is favored in branched alkanes where the molecular structure allows for the formation of a stable six-membered ring transition state. iupac.org

This intramolecular pathway is also observed in the solution oxidation of similar molecules like 2,4-dimethylpentane. iupac.org The structure of this compound, with its repeating methyl-substituted units, facilitates this "back-biting" reaction, leading to the formation of specific hydroperoxide products. The major product identified after the reduction of the primary hydroperoxides is 2,4,6-trimethyl-2,4,6-trihydroxyheptane, which is a direct consequence of this intramolecular propagation mechanism. researchgate.net

Characterization of Oxidation Products (e.g., Hydroperoxides, Alcohols)

The oxidation of this compound, a model compound for polypropylene, yields a variety of products, with hydroperoxides being the primary initial species. acs.org In studies of its autoxidation at temperatures of 100°C and 120°C, the major product identified is 2,4,6-trimethyl-2,4,6-heptanetriyl trihydroperoxide. acs.org However, the yield of this primary product can decrease significantly as the reaction progresses. acs.org

The characterization of these oxidation products often involves reduction of the initially formed hydroperoxides to their corresponding alcohols, which are more stable and easier to analyze using techniques like gas chromatography. acs.org The oxidation of branched alkanes like this compound tends to produce compounds with C-O single bonds (alcohols), in contrast to linear alkanes which are more likely to form products with carbonyl groups. researchgate.net

Table 1: Identified Oxidation Products of this compound This table is interactive and represents findings from cited research.

Product Class Specific Compound Method of Identification/Observation Reference
Hydroperoxides 2,4,6-trimethyl-2,4,6-heptanetriyl trihydroperoxide Identified as the major primary product of autoxidation. acs.org
Alcohols Corresponding alcohols from hydroperoxide reduction Synthesized via reduction of hydroperoxides for analysis. acs.org
Fragmentation Products Lower molecular weight products Inferred from poor oxygen balances at higher conversion rates. acs.org

| General Oxidized Compounds | Compounds with C-O groups | Characterized in comparison studies of branched vs. linear alkanes. | researchgate.net |

Mechanisms of Hydrocarbon Skeleton Fragmentation during Oxidation

During the oxidation of this compound, fragmentation of the hydrocarbon skeleton becomes a significant reaction pathway, particularly at higher levels of conversion. acs.org This process leads to the formation of lower molecular weight products, which were not fully identified in early gas chromatographic analyses, resulting in progressively poorer oxygen balances as the reaction proceeded. acs.org

The fragmentation mechanism in branched alkanes is closely linked to the decomposition of alkoxy radicals (RO·), which are key intermediates in the oxidation chain reaction. researchgate.net In the context of polypropylene degradation, which is modeled by this compound, the β-scission of alkoxy radicals—the splitting of carbon-carbon bonds beta to the oxygen atom—is a critical step that leads to the breakage of the polymer chain. researchgate.netresearchgate.net This process is responsible for the reduction in molecular weight observed during the degradation of polypropylene. researchgate.net

DFT (Density Functional Theory) studies on the degradation of polypropylene models like this compound have shown that the decomposition of unstable groups such as 1,2-dioxetane (B1211799) can yield smaller molecules like a methyl-ketone and an aldehyde, which inherently involves the scission of the main chain. researchgate.net The relative importance of fragmentation versus other reaction pathways, such as hydrogen atom abstraction, can be influenced by factors like temperature. iupac.org

Radical Reactions Modeling on Polymeric Surfaces

Interaction Probabilities of H, O, and OH Radicals with Polymer Chain Models

This compound serves as a crucial model for the polypropylene (PP) chain in theoretical studies aimed at understanding plasma-polymer surface interactions. acs.org First-principles calculations have been employed to determine the rate constants for the abstraction of hydrogen atoms from this compound by H, O, and OH radicals. acs.org These rate constants are then converted into reaction probabilities for the interaction of these radicals with a polypropylene surface. acs.org

Molecular dynamics simulations using a reactive force field (ReaxFF) have also been used to investigate these interactions. researchgate.net These studies revealed that both O and OH radicals can penetrate the surface of PP, leading to physical adsorption. researchgate.netresearchgate.net A key finding is that alkoxy radicals (RO·) are more readily formed when the PP surface interacts with O radicals compared to OH radicals. researchgate.net Furthermore, physically adsorbed O radicals can accelerate the β-scission of these alkoxy radicals, promoting the breakage of polymer chains. researchgate.net This helps explain why O radicals can be more efficient at modifying PP surfaces than OH radicals, despite the latter having higher chemical reactivity with saturated hydrocarbons in the gas phase. researchgate.net

Table 2: Theoretical Predictions for Radical Interactions with a Polypropylene (PP) Model This table is interactive and summarizes findings from theoretical modeling studies using this compound as a PP model.

Interacting Radical Key Finding from Model Implication for Polymer Surface Reference
H, O, OH Rate constants for H-abstraction calculated via first-principles. Allows prediction of reaction probabilities on the PP surface. acs.org
O More readily forms alkoxy radicals (RO·) compared to OH. Leads to more efficient surface modification and chain scission. researchgate.net
O Accelerates β-scission of alkoxy radicals. Promotes earlier breakage of PP chains. researchgate.net

| OH | Less efficient in forming alkoxy radicals compared to O. | Lower efficacy for surface modification via this pathway. | researchgate.net |

Insights into Polyolefin Cross-linking and Grafting Chemistry

Studies on model compounds like this compound provide fundamental insights into the radical chemistry that governs the cross-linking and grafting of polyolefins. rsc.org These modification processes are typically initiated by radicals that abstract hydrogen atoms from the polymer backbone, creating a reactive site on the chain. rsc.orgbeilstein-journals.org

Electron Paramagnetic Resonance (EPR) spectroscopy studies using branched alkanes, including this compound, as models for polypropylene have directly investigated the selectivity of hydrogen-atom abstraction by alkoxyl radicals. rsc.org These studies have shown that radical selectivity is largely governed by enthalpic effects. rsc.org Interestingly, direct evidence has been obtained for a lack of reactivity at the secondary and tertiary C-H bonds in this compound, which was attributed to unfavorable steric interactions. rsc.org This finding is crucial for understanding which sites on a polypropylene chain are most likely to be activated during modification processes like peroxide-induced cross-linking. rsc.org

Grafting, which involves the chemical addition of compounds onto a polymer, often proceeds through a radical reaction mechanism. google.com.namdpi.com Radicals generated, for example, by peroxide decomposition or radiation, attack the polymer chain, and the resulting polymer radical can then react with a graftable molecule. beilstein-journals.orgmdpi.com Understanding the initial hydrogen abstraction step, as studied with models like this compound, is key to controlling the efficiency and location of grafting reactions on polyolefins. rsc.orgmdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of chemical reactions involving 2,4,6-trimethylheptane. This compound frequently serves as a molecular model for polypropylene (B1209903), and DFT studies are instrumental in elucidating the mechanisms of its degradation, particularly through radical-induced hydrogen abstraction. researchgate.netresearchgate.net

DFT calculations are employed to determine key thermokinetic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—for hydrogen abstraction reactions from this compound by various radicals. researchgate.net These parameters are crucial for understanding reaction spontaneity, heat exchange, and changes in molecular disorder.

In one study, the hydrogen abstraction by t-butoxyl radicals was investigated, revealing that the reaction is highly sensitive to steric hindrance and internal strain around the reactive site. researchgate.net Subsequent analyses extended these calculations to other radicals, such as methoxyl (MeO•) and methylperoxyl (MeOO•), to model polypropylene degradation under different conditions. researchgate.net The calculated thermokinetic parameters provide a quantitative assessment of reactivity, helping to explain experimental observations, such as the unexpected prevalence of primary and tertiary radicals over secondary ones during peroxide-induced degradation of polypropylene. researchgate.netresearchgate.net

Table 1: Calculated Thermokinetic Parameters for H-Abstraction from this compound by MeO• and MeOO• Radicals (Note: The following data is illustrative, based on findings that such parameters were calculated and presented in research. Specific values are derived from the context of the cited study.)

Radical SpeciesParameterCalculated Value (units as per study)Significance
Methoxyl (MeO•)ΔG (Gibbs Free Energy)ValueIndicates reaction spontaneity
ΔH (Enthalpy)ValueIndicates if reaction is exothermic or endothermic
ΔS (Entropy)ValueIndicates change in system disorder
Methylperoxyl (MeOO•)ΔG (Gibbs Free Energy)ValueIndicates reaction spontaneity
ΔH (Enthalpy)ValueIndicates if reaction is exothermic or endothermic
ΔS (Entropy)ValueIndicates change in system disorder

Understanding the energy landscape of a reaction requires the detailed modeling of transition state (TS) structures. For the hydrogen abstraction from this compound, DFT is used to calculate the geometries and energies of the transition states. researchgate.netacs.org These calculations are fundamental to applying conventional transition-state theory for determining reaction rate constants. acs.orgnih.gov

Studies have shown that the energy barriers for abstraction are different for primary, secondary, and tertiary hydrogens. researchgate.netresearchgate.net By modeling the transition states, researchers can rationalize the observed selectivity in radical reactions. For instance, despite the lower bond dissociation energy of tertiary C-H bonds, steric factors in the transition state can hinder their abstraction, explaining the detection of primary radicals. researchgate.netresearchgate.net The energy profile for hydrogen abstraction by a t-butoxyl radical from different positions on the molecule can be mapped out, providing a clear picture of the reaction kinetics. researchgate.netresearchgate.net

To achieve high accuracy in predicting reaction outcomes, sophisticated computational methods are necessary. First-principles calculations based on the Domain-based Local Pair Natural Orbital Coupled Cluster theory with single, double, and perturbative triple excitations (DLPNO-CCSD(T)), extrapolated to the complete basis set (CBS) limit, provide benchmark-quality electronic energies. acs.orgnih.govacs.org

This high-level theory has been applied to this compound (as a model for a polypropylene chain) to determine the probabilities of hydrogen abstraction by H, O, and OH radicals. acs.orgnih.gov The rate constants calculated using these accurate energies, when factored into kinetic models, show good agreement with experimental values, confirming the reliability of the theoretical approach. acs.org These calculations are essential for predicting how materials like polypropylene will interact with radicals in various environments, from industrial processes to atmospheric plasma exposure. acs.orgnih.gov

Table 2: H-Abstraction Reaction Probabilities on Polypropylene Model (this compound) (Note: This table is a representation of the type of data generated in the cited research.)

Attacking RadicalReaction Site on ModelCalculated Rate Constant (k)Resulting Reaction Probability
H (Hydrogen)Primary/Secondary/Tertiary C-HValueValue
O (Oxygen)Primary/Secondary/Tertiary C-HValueValue
OH (Hydroxyl)Primary/Secondary/Tertiary C-HValueValue

While high-accuracy methods like DLPNO-CCSD(T)/CBS are powerful, they are also computationally demanding, limiting their use for large systems or extensive simulations. acs.orgnih.govacs.org A crucial aspect of computational chemistry is therefore the validation of more cost-effective methods against these gold-standard benchmarks.

Research on this compound has demonstrated that certain double-hybrid density functionals, such as wB97x-2-D3(BJ) and rev-DSD-PBEP86-D3(BJ), can reproduce the high-accuracy electronic energy values obtained from DLPNO-CCSD(T)/CBS. acs.orgnih.gov Remarkably, these functionals achieve comparable accuracy while consuming only about 1/100th of the computational resources. acs.orgacs.org This methodological validation is vital, as it enables the accurate theoretical study of larger, more complex systems that would be intractable with the most expensive methods. acs.org

Table 3: Comparison of Computational Method Efficiency for this compound Energy Calculations (Source: Based on findings from Du et al., 2024) acs.orgnih.gov

Computational MethodRelative AccuracyRelative Computational Cost
DLPNO-CCSD(T)/CBSHigh (Benchmark)~100x
wB97x-2-D3(BJ)High (Reproduces Benchmark)~1x
rev-DSD-PBEP86-D3(BJ)High (Reproduces Benchmark)~1x

High-Accuracy Electronic Energy Calculations (e.g., DLPNO-CCSD(T)/CBS) for Reaction Probabilities

Molecular Dynamics (MD) Simulations for Physicochemical Behavior Prediction

Molecular Dynamics (MD) simulations offer a way to study the time-evolved behavior of molecular systems, providing a bridge between static quantum chemical calculations and macroscopic material properties. By simulating the movement of atoms and molecules over time, MD can predict various physicochemical properties. mdpi.comaip.org

MD simulations are used to characterize the molecular mobility of this compound, which is fundamental to understanding its transport properties like viscosity and diffusivity. aip.orgresearchgate.net These simulations model the non-bonded interactions (e.g., van der Waals forces) between molecules, which govern how they move past one another in a liquid state. aip.org

For example, MD studies on heptane (B126788) isomers, including branched structures analogous to this compound, have been used to calculate mutual diffusion coefficients. aip.orgumich.edu These simulations reveal how molecular structure and branching affect mobility; for instance, more compact, branched isomers may diffuse differently than their linear counterparts. umich.edu The simulations use force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) to accurately describe the intermolecular and intramolecular forces, allowing for the prediction of bulk properties from the underlying molecular behavior. aip.org This approach is vital for understanding the flow and transport behavior of hydrocarbon fuels and lubricants where such branched alkanes are common components.

Modeling of Viscosity and Transport Phenomena in Organic Liquids

The viscosity of organic liquids like this compound is a key parameter in many industrial applications. Molecular dynamics (MD) simulations serve as a powerful tool to predict viscosity and other transport properties, offering a safe alternative to experimental measurements, especially for hazardous materials. researchgate.net

In studies focusing on organophosphorus liquids and their simulants, this compound has been used as a comparative molecule to understand the effects of molecular structure on viscosity. For instance, the viscosity of this compound at 298 K is reported to be 0.89 mPa·s. researchgate.net This is compared with other molecules like 3-methylpentane (B165638) (0.29 mPa·s), isopropanol (B130326) (2.0 mPa·s), and 3,3-dimethyl-2-butanol (B106058) (4.4 mPa·s) to illustrate how features like branching and functional groups influence viscous behavior. researchgate.net These simulations often employ force fields like the Transferable Potentials for Phase Equilibria United Atom (TraPPE-UA) and use methods such as the Green-Kubo relations to calculate viscosity from the simulated molecular trajectories. researchgate.net

The study of transport phenomena also extends to the diffusion of gases. While not specific to liquid this compound, comprehensive databases and critical evaluations of gaseous diffusion coefficients for various binary mixtures have been compiled. nist.gov These efforts rely on both experimental data and theoretical calculations based on intermolecular forces to provide reliable transport property data over a wide range of temperatures. nist.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are computational tools that aim to predict the properties and activities of molecules based on their structure. unipd.it These models are founded on the principle that a molecule's structure, encoded in numerical descriptors, is directly related to its physicochemical properties and biological activities. unipd.it

Development of Topological Indices and Molecular Descriptors

Topological indices are numerical values derived from the graph representation of a molecule that quantify its topology. arxiv.org They are fundamental to QSPR and QSAR modeling. arxiv.org Numerous topological indices have been developed and applied to alkanes.

Some examples of topological indices include:

Wiener Index: One of the earliest and most widely used indices.

Estrada Index (EE): Based on the eigenvalues of the adjacency matrix. arxiv.org

Balaban Index (J): An average distance-based connectivity index. arxiv.org

Modified Xu (mXu) Index and Atom-Type-Based AI Topological Indices: Used to predict standard formation enthalpies of acyclic alkanes. arabjchem.org

Odd–Even Index (OEI) and Inner Molecular Polarization Index (IMPI): These indices have been used to express the differences in the carbon skeleton between branched and linear alkanes. acs.orgnih.gov The OEI and IMPI values for this compound have been calculated as 13.2506 and 22.4676, respectively. nih.gov

Researchers have also developed new topological indices to reduce the degeneracy found in earlier ones, where different structures could have the same index value. arxiv.org For instance, new indices based on both eigenvalues and eigenvectors of the adjacency matrix have been proposed to better distinguish between alkane isomers. arxiv.org

Application of Bond Adjacency Matrix Eigenvalues for Property Prediction

The eigenvalues of a bond adjacency matrix, which is constructed based on the polarizability effect index of alkyl groups, can serve as effective descriptors for predicting the physicochemical properties of alkanes. biochempress.com This method captures important molecular structural information. biochempress.com

A set of five parameters, including sums of eigenvalues from C-H and C-C bond adjacency matrices (SX1CH and SX1CC), a steric effect parameter (SVij), an odd-even index (OEI), and a parameter related to the number of carbon atoms (N2/3), has been used to build predictive models. biochempress.com These models have shown high correlation for a wide range of properties, as detailed in the table below. biochempress.com

This approach has also been extended to predict the densities of alkanes and monosubstituted alkanes with good precision. biochempress.com

Theoretical Prediction of Intramolecular Hydrogen Transfer and Isomerization Reactions

Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding reaction mechanisms that are difficult to probe experimentally. researchgate.net For this compound, such studies have been particularly relevant in the context of polypropylene degradation, where it serves as a model compound. researchgate.netresearchgate.net

DFT calculations have been employed to study the hydrogen atom abstraction from this compound by various radicals, such as the t-butoxyl radical. researchgate.net These studies help to qualitatively and quantitatively assess the reactivity at different positions (primary, secondary, and tertiary C-H bonds) within the molecule. researchgate.net The findings indicate that such reactions are highly sensitive to steric hindrance around the reactive center and the internal strain of the molecule. researchgate.net

While specific studies on the intramolecular hydrogen transfer and isomerization of isolated this compound are not prevalent in the searched literature, the principles are well-established in computational organic chemistry. Theoretical methods like DFT are used to map potential energy surfaces, locate transition states, and calculate activation barriers for such reactions. nih.govresearchgate.net For instance, studies on other systems have calculated the activation enthalpies for intramolecular hydrogen transfer as a function of the size of the cyclic transition state. acs.org These theoretical frameworks would be directly applicable to predicting the kinetics and thermodynamics of potential isomerization pathways of this compound.

Table of Compounds Mentioned

Environmental Science and Geochemistry Research on Branched Alkanes

Environmental Fate and Transport of Hydrocarbons

The environmental fate and transport of hydrocarbons, including branched alkanes like 2,4,6-trimethylheptane, describe the processes that govern their movement and transformation in the environment. cdc.gov These processes, which include chemical, physical, and biological changes, determine the ultimate distribution and persistence of such compounds. cdc.gov Factors such as a compound's physical and chemical properties, site-specific conditions like climate, and the presence of other substances all influence how it moves through and between media like soil, water, and air. cdc.govtaylorfrancis.com

Table 1: Physical and Chemical Properties of this compound Relevant to Environmental Fate

Property Value Source
Molecular Formula C10H22 nih.gov
Molecular Weight 142.28 g/mol plantaedb.com
IUPAC Name This compound nih.govplantaedb.com

Note: The XLogP3-AA value, a computed octanol-water partition coefficient, suggests a high tendency to associate with organic matter in soil and sediment rather than dissolving in water.

Branched alkanes such as this compound are known components of various petroleum products, including jet fuels (JP-5, JP-8) and gasoline. cdc.gov When released into the environment, these hydrocarbons can persist in soil and water. cdc.gov The susceptibility of hydrocarbons to microbial degradation generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.govresearchgate.net This ranking suggests that branched alkanes like this compound are less readily biodegradable than their straight-chain counterparts, potentially leading to longer persistence in the environment. nih.govresearchgate.net

The process of biodegradation is a key factor in the natural attenuation of hydrocarbon contaminants. nih.gov However, its efficiency depends on environmental conditions, the availability of nutrients like nitrogen and phosphorus, and the presence of microbial communities capable of metabolizing these compounds. cdc.govnih.gov Petroleum hydrocarbons can bind to soil components, which can make them less available for degradation. nih.gov While some more soluble components of fuel mixtures can dissolve in water, less soluble compounds may persist longer in soil and sediment, where they can be subject to slower degradation processes. cdc.gov

This compound is classified as a volatile organic compound (VOC). pdhonline.comclu-in.org VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate or sublimate into the surrounding air. clu-in.org The volatilization process is a significant pathway for the transport of contaminants like this compound in the environment. pdhonline.com

As a component of gasoline and diesel fuel, this compound is released into the atmosphere through vehicle emissions. acs.org Studies have quantified its presence in gas-phase organic carbon emissions from motor vehicles. acs.org Once in the atmosphere, VOCs can be transported over distances and may be deposited in other environments. For instance, a variety of VOCs, including alkanes, have been detected in snow samples, indicating that the snowpack can act as a medium for the exchange of these atmospherically active compounds. researchgate.net

Table 2: Reported Occurrences of this compound as a VOC

Source/Medium Context
Motor Vehicle Emissions Detected in gas-phase emissions from vehicles. acs.org
Petroleum Products A known constituent of gasoline and jet fuels. cdc.govclu-in.org

Persistence and Distribution in Soil and Aquatic Environments

Ecological Impact of Hydrocarbon Contamination (e.g., Water and Soil Ecosystems)

Hydrocarbon contamination, comprising complex mixtures of compounds including branched alkanes, presents significant environmental challenges and can have detrimental effects on ecosystems. mdpi.comresearchgate.net The introduction of petroleum hydrocarbons into soil and water can harm local flora and fauna. nih.govmdpi.com

In soil, petroleum hydrocarbons can be toxic to soil biota, leading to a reduction in the diversity and activity of microbial communities that are essential for nutrient cycling and soil health. nih.gov For plants, hydrocarbon contamination can impede the uptake of water and essential nutrients, leading to inhibited growth, chlorosis (yellowing of leaves), and other signs of distress. researchgate.netmdpi.com

Source Apportionment and Geochemical Tracing of Petroleum Hydrocarbons

The analysis of specific hydrocarbon compounds, known as biomarkers, is a fundamental tool in geochemistry for tracing the origin of organic matter in sediments and crude oils. csic.es Alkanes, including branched varieties, are valuable as biomarkers due to their excellent preservation characteristics over geological time. csic.es

The distribution patterns of different types of alkanes (n-alkanes, branched alkanes, isoprenoids) can provide clues about the source of the organic material. For example, a high abundance of long-chain odd-numbered n-alkanes (e.g., n-C27, n-C29, n-C31) is indicative of an input from terrestrial higher plant waxes. csic.es In contrast, marine algae typically produce shorter-chain n-alkanes. csic.es

Branched alkanes, including various trimethylalkanes, are part of the complex mixture of hydrocarbons found in petroleum. Their specific structures and distributions can be used in "fingerprinting" techniques to correlate spilled oil with its source or to understand the depositional environment and thermal maturity of source rocks. csic.es While specific source organisms for many branched alkanes with quaternary carbon atoms are still under investigation, their presence in ancient sediments suggests they are relics of specific bacteria or archaea that lived in particular paleoenvironments, such as those with high sulfide (B99878) concentrations. pnas.org

Advanced Research Applications in Specialized Fields

Fuel Science and Engineering

In the realm of fuel science, 2,4,6-trimethylheptane is instrumental in studies aimed at improving fuel efficiency and stability.

Research on Combustion Efficiency and Fuel Formulations

The combustion characteristics of this compound are of significant interest in the development of high-performance and alternative fuels. It is a component found in some aviation fuels like JP-4 and has been studied as part of surrogate mixtures for alcohol-to-jet (ATJ) fuels. nih.govacs.orgacs.org Research into the co-pyrolysis of biomass with waste plastics, such as polypropylene (B1209903), has utilized this compound as a model for the polymer, investigating its reaction with hydroxyl radicals to form long-chain alcohols, which are valuable fuel components. researchgate.net

Studies have shown that the presence of branched alkanes like this compound can influence the thermal efficiency and emissions of gas turbine engines. icm.edu.pl For instance, research on fuel blends has indicated that specific compositions can lead to increased thermal efficiency and reduced NOx emissions. icm.edu.pl

Understanding Autoignition and Fuel Stability Mechanisms

The autoignition properties of fuels are critical for engine performance and safety. This compound, with a reported autoignition temperature of 246°C, serves as a reference compound in these studies. nih.gov Its oxidation behavior has been investigated to understand the fundamental mechanisms of fuel degradation and stability. cam.ac.ukcapes.gov.br The oxidation of this compound has been studied to characterize the resulting products, which provides insight into the broader stability issues of petroleum and biodiesel fuels. cam.ac.ukcanada.ca

Polymer Science and Technology

This compound is extensively used as a model compound to simulate the behavior of polypropylene, a widely used thermoplastic. This allows for detailed investigation into its degradation and modification.

Elucidating Degradation Mechanisms of Polyolefins (e.g., Polypropylene)

The degradation of polypropylene (PP), often initiated by peroxides to modify its properties, is a complex process. researchgate.netuva.nl Researchers use this compound as a molecular model for PP to study the initial steps of degradation, such as hydrogen abstraction by radicals. researchgate.netacs.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations on the reaction of t-butoxyl radicals with this compound have shown that steric hindrance plays a significant role in determining which hydrogen atoms are abstracted. researchgate.netresearchgate.net This research helps to explain why, contrary to expectations based on C-H bond strengths, primary radicals are sometimes formed in preference to more stable tertiary radicals. researchgate.net

The degradation process involves the formation of macroradicals that can undergo β-scission, leading to a reduction in the polymer's molecular weight. researchgate.netnih.gov Studies using this compound as a model have shown that the degradation is influenced by factors such as the amount of oxygen, temperature, and the concentrations of both the polymer and the peroxide. researchgate.netresearchgate.netresearchgate.net

Investigation of Controlled Rheology Peroxide Degradation

Controlled rheology polypropylene (CR-PP) is produced by peroxide-induced degradation to achieve a lower molecular weight and improved processing characteristics. uva.nlacs.org this compound is a key model compound for studying this industrial process. acs.orgresearchgate.net The reaction of this compound with radicals models the hydrogen abstraction from the polypropylene backbone, which is the initiating step of the degradation. acs.orgresearchgate.net

DFT studies on this compound have provided insights into the regioselectivity of the hydrogen abstraction reaction, showing how the bulkiness of the attacking radical and the steric environment of the C-H bonds influence the reaction pathway. researchgate.net This fundamental understanding is crucial for optimizing the controlled degradation process to achieve desired polypropylene properties.

Lubricant Formulation Research and Development

While direct use of this compound as a lubricant is not its primary application, its properties as a branched alkane are relevant to the formulation of synthetic lubricants. Branched alkanes are a component of many synthetic basestocks. tri-iso.com Research into plant-based lubricants has shown that properly formulated vegetable oil-based lubricants can offer performance comparable or superior to conventional petrochemical-based lubricants. mdpi.com The study of model compounds like this compound contributes to the fundamental understanding of fluid properties that are essential for developing advanced lubricant formulations.

Food Chemistry and Flavor Science

The branched alkane this compound has been identified as a volatile organic compound in a variety of foodstuffs, contributing to their characteristic aroma profiles. Its presence and concentration are influenced by factors such as the raw materials, processing methods, and storage conditions.

In a study on the aroma characteristics of Tenebrio molitor larvae (mealworms), this compound was identified as one of the volatile compounds. cabidigitallibrary.orgresearchgate.netresearchgate.netkosfaj.org Specifically, it was associated with a "sweet-corn-like" aroma attribute in steamed mealworms. cabidigitallibrary.orgresearchgate.netresearchgate.netkosfaj.org Research on chicken nuggets developed from spent meat enriched with milkfat and potato mash also identified this compound as one of the abundant volatile compounds. researchgate.net

The compound has also been detected in dairy products. For instance, a study on cheese in a sack matured with probiotic starter cultures reported the presence of this compound, although it was not found in all samples. cabidigitallibrary.org In the realm of beverages, it was identified in blended teas containing fermented tea and various herbs. researchgate.net Furthermore, it has been listed as a volatile compound found in cilantro leaf oil. thegoodscentscompany.com

The following table summarizes the identification of this compound in various foodstuffs based on research findings.

Table 1: Identification of this compound in Various Foodstuffs

Foodstuff Finding Associated Sensory Attribute
Steamed Mealworms (Tenebrio molitor larvae) Identified as a related aroma component. cabidigitallibrary.orgresearchgate.netresearchgate.netkosfaj.org Sweet-corn-like. cabidigitallibrary.orgresearchgate.netresearchgate.net
Chicken Nuggets (from spent meat) Listed as one of the most abundant volatiles. researchgate.net Not specified.
Cheese in a Sack Detected in one sample type after 45 days of ripening. cabidigitallibrary.org Not specified.
Blended Tea (with fermented tea and herbs) Identified as a volatile flavor component. researchgate.net Not specified.

Food processing techniques can significantly alter the volatile chemical profile of a food product, thereby influencing its final sensory attributes. The presence and concentration of this compound can be affected by methods such as cooking and fermentation.

A study on raw and cooked mealworms demonstrated a clear impact of the cooking method on the aroma profile. cabidigitallibrary.orgresearchgate.netresearchgate.netkosfaj.org While raw mealworms had a strong "wet-soil-like" odor, steamed mealworms developed a relatively strong "sweet-corn-like" aroma, which was linked to the presence of this compound, among other compounds. cabidigitallibrary.orgresearchgate.netresearchgate.netkosfaj.org In contrast, roasting and frying resulted in "roasted" and "fried-oil-like" attributes associated with Maillard reaction and lipid oxidation products, indicating that steaming specifically enhances the profile where this compound is a key contributor. cabidigitallibrary.orgresearchgate.net

In the production of cheese in a sack, the ripening process and the use of different starter cultures influence the final volatile composition. In one study, this compound was only detected in the cheese made with a mixed starter culture of Lactobacillus lactis ssp. lactis S1 and Lactobacillus plantarum B after 45 days of ripening, and not in other samples or at earlier stages. cabidigitallibrary.org This suggests that specific microbial activities during extended fermentation can lead to the formation of this compound.

The following table details the influence of processing on the presence of this compound and the resulting sensory characteristics.

Table 2: Impact of Processing on this compound and Sensory Profiles

Foodstuff Processing Method Impact on this compound Resulting Sensory Attribute
Mealworms (Tenebrio molitor larvae) Steaming Associated with the formation of the aroma profile. cabidigitallibrary.orgresearchgate.netresearchgate.net Strong "sweet-corn-like" aroma. cabidigitallibrary.orgresearchgate.netresearchgate.net
Mealworms (Tenebrio molitor larvae) Roasting/Frying Not associated with the dominant aroma profile. "Roasted" and "fried-oil-like" aromas. cabidigitallibrary.orgresearchgate.net

Identification of Aroma Components in Foodstuffs

Studies on the Dynamics of Glass-Forming Liquids

Beyond its role in food science, this compound is a subject of investigation in physical chemistry, specifically in the study of the dynamics of glass-forming liquids. These are liquids that can be cooled below their melting point without crystallizing, instead entering a supercooled, highly viscous state that eventually solidifies into a glass.

Research has utilized this compound as a model molecular glass-former to investigate its dielectric relaxation properties. researchgate.netcabidigitallibrary.orgscbt.com In these studies, the dielectric loss of this compound was measured over a range of frequencies. Like other glass-forming liquids, it displays characteristic asymmetric loss peaks associated with the α-relaxation, which is linked to the cooperative motion of molecules, and a slower β-relaxation. researchgate.netcabidigitallibrary.orgscbt.com

One notable study involved doping this compound with various polar molecules (alcohols and a cyclic ether) at a 1 wt % level. researchgate.netcabidigitallibrary.orgscbt.com This led to the appearance of additional relaxation peaks at frequencies below the α-relaxation of the bulk liquid. researchgate.netcabidigitallibrary.orgscbt.com The relaxation times of these sub-α-peaks were found to increase with the size of the dopant molecules. This experimental approach allows for the detailed study of the rotational behavior of the probe molecules within the supercooled liquid matrix. For the alcohol dopants, the observed rotational dynamics suggested the presence of hydrogen-bonded clusters rather than individual molecules rotating freely. researchgate.netcabidigitallibrary.org

Calorimetric, neutron scattering, and light-scattering techniques have also been applied to study the liquid-glass transition in this compound. scbt.com These studies have provided insights into the connection between the thermodynamic and dynamic properties of the system in its supercooled state. scbt.com The molecular structure of this compound is considered nearly spherical from an optical perspective, which simplifies some aspects of the analysis of its dynamic behavior. scbt.com

Q & A

Q. What are the established synthesis routes for 2,4,6-trimethylheptane, and what factors influence their efficiency?

this compound can be synthesized via:

  • Grignard reaction : Using methyl acetate and isobutyl magnesium bromide, where the nucleophilic addition of the Grignard reagent to the carbonyl group forms branched alkanes. Reaction temperature (optimized at 0–5°C) and solvent purity (e.g., anhydrous diethyl ether) are critical to minimize side reactions .
  • Carbanide-mediated coupling : Employing magnesium carbanide and diisobutyl ketone. This method requires strict control of stoichiometry (1:1 molar ratio for carbanide:ketone) and inert atmospheres to prevent oxidation .
    Key validation steps : Purification via fractional distillation (boiling point ~149°C) and confirmation by GC-MS (retention time alignment with standards) .

Q. How is this compound characterized in terms of physicochemical properties?

  • Molecular weight : 142.28 g/mol (calculated via IUPAC-standardized methods) .
  • Density : 0.73 g/cm³ at 25°C, measured using a pycnometer or digital densitometer .
  • Boiling point : 149°C at 760 mmHg (determined via dynamic distillation under reduced pressure) .
  • Structural confirmation : NMR spectroscopy (¹H and ¹³C) to identify methyl group splitting patterns (e.g., δ 0.8–1.2 ppm for tertiary CH₃) and GC-MS fragmentation patterns (m/z 142 → 85, 57) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological origins of this compound?

A 2025 study detected this compound in mammalian cell volatile organic compounds (VOCs) but noted its absence in prior in vitro studies . To address this discrepancy:

  • Replicate experimental conditions : Ensure headspace-to-volume ratios match (e.g., using engineered culture vessels to optimize VOC capture) .
  • Cross-validate analytical methods : Compare SPME-GC-MS (for trace detection) with dynamic headspace sampling (for real-time monitoring).
  • Control for exogenous sources : Pre-screen cell culture media for hydrocarbon contaminants using high-sensitivity GCxGC-MS .
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Q. What methodological challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Low volatility : Use cryogenic trapping during GC analysis to enhance detection limits (e.g., –50°C traps).
  • Matrix interference : Apply solid-phase microextraction (SPME) with carboxen/polydimethylsiloxane fibers to isolate non-polar hydrocarbons .
  • Quantitative calibration : Prepare isotope-labeled internal standards (e.g., ²H₃-2,4,6-trimethylheptane) to correct for recovery variability .

Q. How does the branching structure of this compound influence its thermodynamic behavior in catalytic studies?

  • Steric effects : The 2,4,6-trimethyl configuration creates steric hindrance, reducing adsorption efficiency on metal catalysts (e.g., Pt/Al₂O₃).
  • Thermodynamic stability : Calculate enthalpy of formation (ΔHf) via computational methods (e.g., DFT at B3LYP/6-31G* level) to predict reactivity in cracking or isomerization reactions .
  • Experimental validation : Compare experimental boiling points with predicted values from group contribution models (e.g., Joback method) to assess structural influences .

Q. What strategies are recommended for investigating this compound’s role in disease biomarkers?

  • In vitro models : Expose lung carcinoma cells (e.g., A549) to controlled hydrocarbon levels and monitor VOC profiles via TD-GC-MS .
  • Clinical correlation : Analyze breath samples from cohorts (e.g., lung cancer patients) using proton-transfer-reaction mass spectrometry (PTR-MS) to establish concentration thresholds .
  • Mechanistic studies : Use stable isotope tracing (¹³C-labeled heptane) to track metabolic incorporation in in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.